Ciprofibrate Methyl Ester-d6
Description
Ciprofibrate Methyl Ester-d6 is a deuterium-labeled derivative of ciprofibrate methyl ester, a hypolipidemic agent and peroxisome proliferator-activated receptor alpha (PPARα) agonist. The compound is structurally characterized by the substitution of six hydrogen atoms with deuterium at specific positions, enhancing its utility in pharmacokinetic and metabolic studies . Its molecular formula is C13H8D6Cl2O3, with a molecular weight of 295.19 g/mol, and it is primarily used as an internal standard in analytical methods such as LC-MS to improve precision in quantifying non-deuterated ciprofibrate . Unlike non-labeled ciprofibrate esters, the deuterated form exhibits isotopic stability, reducing metabolic interference and enabling accurate tracing in biological systems .
Properties
Molecular Formula |
C₁₄H₁₀D₆Cl₂O₃ |
|---|---|
Molecular Weight |
309.22 |
Synonyms |
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-propanoic Acid Methyl Ester-d6; (±)-2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-propanoic Acid Methyl Ester-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Ciprofibrate Methyl Ester-d6 belongs to the fibrate class of PPARα agonists. Key structural analogs include:
Key Observations :
- Metabolic Activation: Unlike clofibrate and fenofibrate, which require ester hydrolysis to active acids, this compound’s deuterium labeling delays enzymatic conversion, prolonging its half-life in vivo .
- Receptor Interaction : this compound and its parent compound act as CAR antagonists (IC50: 100–500 μM), inhibiting coactivator recruitment, whereas Wy-14,643 (a PPARα agonist) lacks this antagonistic activity .
Pharmacological Efficacy
- Lipid-Lowering Effects: In hyperlipidemic models, non-deuterated ciprofibrate reduces LDL-C by 24% and triglycerides by 30% , comparable to gemfibrozil (triglyceride reduction: 54%) . The deuterated form is expected to retain efficacy but with slower clearance due to isotopic effects .
- PPARα Potency : Ciprofibrate’s REC20 for PPARα is 1.2 x 10⁻⁶ M , significantly stronger than MEHP (6.5 x 10⁻⁷ M) and PFOA (2.4 x 10⁻⁷ M) .
Q & A
Q. How can researchers ensure the stability of Ciprofibrate Methyl Ester-d6 during analytical method validation?
Stability studies should involve stress testing under controlled acid/base hydrolysis, thermal, and photolytic conditions. Use HPLC or LC-MS with deuterated internal standards to track degradation products, as non-reproducible kinetics in non-deuterated ciprofibrate highlight the need for rigorous validation . Isotopic purity should be confirmed via NMR and high-resolution mass spectrometry to avoid interference from non-deuterated analogs .
Q. What standardized in vivo models are recommended for assessing hepatotoxicity of this compound?
Male rodent models (e.g., rats or mice) are commonly used, with biochemical markers such as ALT, AST, ALP, and bilirubin levels measured post-treatment. Liver histopathology should be performed to evaluate necrosis, vascular congestion, and epithelial damage. Co-administration with hepatoprotective agents (e.g., garlic extract) can serve as a positive control .
Q. How should isotopic labeling be verified during the synthesis of this compound?
Isotopic purity is confirmed using -NMR to assess deuterium incorporation and LC-MS for molecular weight validation. Batch-to-batch consistency must be ensured to maintain reproducibility in pharmacokinetic or tracer studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in oxidative stress modulation by this compound across species?
Comparative studies using jerboa (Jaculus orientalis) and rodent models should measure oxidative biomarkers (e.g., malondialdehyde, glutathione depletion) and mitochondrial enzyme activity (e.g., D-3-hydroxybutyrate dehydrogenase). Proteomic approaches, such as 2D gel electrophoresis, can identify species-specific protein expression changes linked to peroxisome proliferation .
Q. What experimental designs mitigate confounding factors in degradation kinetics studies of this compound?
Use controlled stress conditions (e.g., fixed temperature/pH) and replicate experiments to address non-reproducibility observed in non-deuterated analogs. Kinetic modeling should incorporate time-temperature superposition principles, while degradation intermediates are characterized via tandem mass spectrometry .
Q. How can the species-specific hepatomegaly response to this compound be mechanistically investigated?
Conduct transcriptomic profiling (RNA-seq) in jerboa and rodent livers to identify differentially expressed genes regulating peroxisome proliferation. Pair this with in vitro assays using primary hepatocytes to test mitochondrial redox balance (NAD+/NADH ratio) and DNA replication markers (e.g., BrdU incorporation) .
Q. What methodologies elucidate the role of this compound in modulating NF-κB signaling during oxidative stress?
Use transgenic reporter cell lines to track NF-κB activation under ciprofibrate exposure. Combine this with siRNA knockdown of antioxidant pathways (e.g., glutathione synthesis) to dissect crosstalk between oxidative stress and inflammatory signaling .
Methodological Considerations
- Data Analysis : Principal component analysis (PCA) is recommended for correlating biomarker patterns (e.g., catalase activity, lipid peroxidation) in complex datasets .
- Ethical Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address gaps in toxicology and metabolic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
